molecular formula C11H14O4 B8091960 Agistatin D

Agistatin D

Cat. No. B8091960
M. Wt: 210.23 g/mol
InChI Key: JNJNTFPIOCKSTA-AVPPRXQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agistatin D is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Agistatin D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agistatin D including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prostaglandin D2 Synthase Inhibitors : A study aimed at identifying prostaglandin D2 synthase inhibitors in traditional Chinese medicines for treating androgenic alopecia (AGA) found several herbal constituents with potential effectiveness. Among them, compounds like ricinoleic acid and quercetin-3-O-rutinoside were predicted to be effective with minimal adverse skin reactions, indicating potential applications in hair loss treatment (Fong et al., 2015).

  • Prostaglandin D2 and Hair Growth : Research on prostaglandin D2 (PGD2) demonstrated its inhibitory effect on hair growth, suggesting its potential as a target for treating male pattern baldness. The study showed that PGD2 levels are elevated in bald scalp compared to haired scalp, offering insights into the pathogenesis of androgenetic alopecia (AGA) and potential therapeutic targets (Garza et al., 2012).

  • Myostatin Inhibition : A study on myostatin inhibition, which is a potent negative regulator of skeletal muscle growth, found that transgenic expression of a myostatin inhibitor derived from follistatin increased skeletal muscle mass and improved dystrophic pathology in mice. This suggests potential applications in treating muscular dystrophies (Nakatani et al., 2008).

  • Aminoguanidine as an Anti-Glycation Agent : Aminoguanidine, used to prevent the formation of advanced glycation endproducts (AGEs), indicates potential applications in preventing vascular complications in diabetes and other AGE-related disorders. This compound reacts with alpha,beta-dicarbonyl compounds to prevent AGE formation (Thornalley, 2003).

  • Antibacterial Activity of Silver Nanoparticles : A study on the antibacterial activity of silver nanoparticles (AgNPs) found them effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, which were isolated from mastitis-infected goats. This suggests potential applications of AgNPs as alternative antimicrobial agents (Yuan et al., 2017).

properties

IUPAC Name

(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJNTFPIOCKSTA-AVPPRXQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC=C2C(C1O)(C(=O)C=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agistatin D

CAS RN

144096-47-9
Record name Agistatin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144096-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.